Trimethoprim-13C3 is a stable isotope-labeled derivative of trimethoprim, an antibiotic primarily used to treat bacterial infections. This compound features three carbon-13 isotopes incorporated into its molecular structure, which allows for enhanced tracking and analysis in various biological and chemical studies, particularly in pharmacokinetics and metabolic research. The chemical formula for Trimethoprim-13C3 is C14H18N4O3, with a molecular weight of approximately 245.21 g/mol. The carbon-13 labeling facilitates advanced analytical techniques such as isotope ratio mass spectrometry, enabling researchers to investigate the pharmacokinetics and metabolic pathways of trimethoprim in biological systems .
Trimethoprim-13C3 is classified as an antifolate antibacterial agent and is primarily used in scientific research settings. It serves as a valuable tool for studying the pharmacokinetics of trimethoprim and its interactions within biological systems. This compound is synthesized from labeled precursors during the preparation of trimethoprim, ensuring that specific carbon atoms are substituted with carbon-13 isotopes .
The synthesis of Trimethoprim-13C3 typically involves the following steps:
In industrial settings, similar synthetic routes are followed but on a larger scale. Specialized equipment is employed to handle isotopes safely while ensuring high purity and yield of the final product. Rigorous quality control measures are implemented to maintain the integrity of the labeled compound .
Trimethoprim-13C3 possesses a complex molecular structure characterized by its incorporation of carbon-13 isotopes. The presence of these isotopes allows for precise tracking in biological studies. The structural formula can be represented as follows:
This structure plays a crucial role in its function as an inhibitor of dihydrofolate reductase, which is essential for bacterial folate synthesis .
Trimethoprim-13C3 can undergo various chemical reactions, including:
The reactions can be conducted using common reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used during these reactions .
Trimethoprim-13C3 primarily acts as a reversible inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, Trimethoprim-13C3 disrupts the biosynthesis pathways necessary for producing nucleic acids and amino acids such as thymidylate and purines .
The compound is readily absorbed after oral administration, allowing it to effectively reach its target sites within bacterial cells. This mechanism leads to impaired bacterial growth due to disrupted folate synthesis .
Trimethoprim-13C3 exhibits properties typical of small organic molecules, including solubility in polar solvents like water and methanol.
Relevant data regarding its stability indicates that Trimethoprim-13C3 remains stable under standard laboratory conditions, making it suitable for various research applications.
Trimethoprim-13C3 has several significant applications across various fields:
Trimethoprim-13C3 (CAS 1189970-95-3) is a stable isotope-labeled analog of the bacteriostatic antibiotic trimethoprim, where three carbon atoms in the methoxy groups (-OCH3) are replaced by the 13C isotope. This specific labeling configuration results in the molecular formula C1113C3H18N4O3, corresponding to a molecular weight of 293.30 g/mol compared to 290.32 g/mol for unlabeled trimethoprim [1] [10]. The isotopic enrichment occurs exclusively at the methoxy substituents on the benzene ring (positions 3, 4, and 5), leaving the pyrimidinediamine moiety unlabeled. This strategic labeling maintains the compound's biochemical activity while introducing a distinct mass signature detectable by mass spectrometry [5] [10].
The structural integrity of Trimethoprim-13C3 ensures its behavior mirrors the native compound in chemical and biological systems. The isotopic label does not alter the spatial arrangement of atoms or electronic properties, preserving the molecule's ability to inhibit bacterial dihydrofolate reductase (DHFR) – its primary mechanism of action against Gram-positive and Gram-negative aerobic bacteria [1] [10]. The SMILES notation for this compound is COc1cc(C[13c]2[13cH]nc(N)n[13c]2N)cc(OC)c1OC, explicitly indicating the 13C atoms within the pyrimidine ring and the connecting methylene bridge [5].
Table 1: Molecular Characteristics of Trimethoprim-13C3
Property | Specification |
---|---|
CAS Number | 1189970-95-3 |
Molecular Formula | C1113C3H18N4O3 |
Molecular Weight | 293.30 g/mol |
Isotopic Enrichment | >98% 13C |
Labeling Positions | Methoxy groups (3,4,5 positions) |
Unlabeled Equivalent CAS | 738-70-5 |
Trimethoprim-13C3 exhibits physicochemical properties nearly identical to its unlabeled counterpart, with solubility profiles enabling versatile application in research settings. The compound demonstrates solubility in polar organic solvents including acetonitrile (100 µg/mL), methanol, dimethyl sulfoxide (DMSO), and water, though aqueous solubility remains limited without pH adjustment [6]. This solubility profile facilitates preparation of stock solutions for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows where acetonitrile is a preferred mobile phase component [6].
Stability considerations mandate storage at low temperatures (typically -20°C for neat material and 4°C for solutions) to maintain chemical and isotopic integrity over extended periods. The compound shows stability under recommended storage conditions in tightly sealed containers protected from light and moisture [5] [6]. Thermal stability analysis indicates decomposition rather than melting upon heating, with no defined melting point reported [10].
Spectral characterization reveals key analytical signatures. Mass spectrometry analysis shows a characteristic +3 Da mass shift compared to unlabeled trimethoprim, producing a primary ion at m/z 293.30 versus 290.30 for the native compound [5] [10]. Nuclear magnetic resonance (NMR) spectroscopy demonstrates predictable 13C chemical shifts at approximately 56 ppm (methoxy carbons), confirming the specific isotopic enrichment pattern. Fourier-transform infrared spectroscopy (FTIR) maintains the carbonyl and amine absorption bands identical to unlabeled trimethoprim, confirming functional group preservation [10].
Table 2: Solubility and Stability Profile
Property | Specification | Analytical Significance |
---|---|---|
Solubility: | ||
Acetonitrile | 100 µg/mL (standard solution) [6] | LC-MS/MS mobile phase compatibility |
Methanol | Soluble | Extraction protocols |
DMSO | Soluble | Biological assay compatibility |
Water | Limited solubility | Requires pH adjustment for aqueous applications |
Storage: | ||
Neat Solid | -20°C [5] | Long-term stability |
Solutions | 4°C [6] | Prevents solvent degradation |
Spectral Shifts: | ||
Mass Spec (MS) | +3 Da [5] [10] | Quantification differentiator |
NMR (13C) | ~56 ppm [10] | Position-specific confirmation |
The primary distinction between Trimethoprim-13C3 and its unlabeled counterpart lies in their isotopic composition, which creates measurable analytical differences without altering biochemical functionality. The isotopic enrichment (≥98% 13C at specified positions) and chemical purity (≥95%) ensure minimal interference with the molecule's inherent biological activity . Both compounds demonstrate identical bacteriostatic effects through dihydrofolate reductase inhibition, maintaining activity against the same spectrum of Gram-positive and Gram-negative bacteria implicated in urinary tract infections, shigellosis, and Pneumocystis pneumonia [1] [8].
The significant analytical advantage of Trimethoprim-13C3 manifests in mass spectrometry applications. The +3 Da mass shift creates distinct chromatographic peaks that co-elute with unlabeled trimethoprim, enabling its use as an internal standard for precise quantification in complex matrices like biological fluids and environmental samples [2] [6]. This isotopic differentiation eliminates matrix effects and compensates for extraction efficiency variations, significantly improving analytical accuracy and precision compared to external standardization methods .
Economically, the isotopic labeling process results in substantially higher production costs. Trimethoprim-13C3 commands approximately $800 per 500 µg [2], representing a >1000-fold price increase over unlabeled trimethoprim. This cost differential reflects the specialized synthesis requiring 13C-enriched precursors and additional purification steps. The primary applications of the labeled compound are thus restricted to research contexts, particularly in pharmaceutical analysis (bioavailability studies), environmental science (fate and transport studies), and clinical research (metabolic pathway investigations) where precise quantification is essential [2] .
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0